molecular formula C15H16Cl2N2O8 B1668702 Chloramphenicol succinate CAS No. 3544-94-3

Chloramphenicol succinate

Cat. No. B1668702
CAS RN: 3544-94-3
M. Wt: 423.2 g/mol
InChI Key: LIRCDOVJWUGTMW-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramphenicol succinate is a synthetic antibiotic, derived from strains of Streptomyces venezuelae . It is used in the treatment of infections caused by bacteria by killing them or preventing their growth . It works by inhibiting bacterial protein synthesis by blocking the peptidyl transferase step, binding to the 50S ribosomal subunit, and preventing attachment of aminoacyl tRNA to the ribosome .


Synthesis Analysis

Chloramphenicol succinate is synthesized from chloramphenicol and succinic anhydride using pyridine as a catalyst and solvent . The effects of the molar ratio of succinic anhydride to chloramphenicol, reaction temperature, and reaction time on the synthesis have been investigated . A chemoenzymatic strategy has also been developed for the efficient synthesis of chloramphenicol, involving a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp .


Molecular Structure Analysis

The molecular formula of Chloramphenicol succinate is C15H16Cl2N2O8 . It consists of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety .


Chemical Reactions Analysis

Chloramphenicol succinate acts as a prodrug as it is hydrolyzed to the active Chloramphenicol while circulating in the body . The initial biotransformation steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol .


Physical And Chemical Properties Analysis

Chloramphenicol succinate has a molecular weight of 423.2 g/mol . It is a member of amphetamines and a hemisuccinate .

Scientific Research Applications

1. Validation and Detection in Livestock Products

  • Chloramphenicol succinate, a broad-spectrum antibiotic, has been scrutinized for residues in livestock products due to its hematotoxic side effects in humans. A study validated a chloramphenicol enzyme-linked immunosorbent assay to determine chloramphenicol residues in ovine tissues, revealing mean recoveries in muscle, liver, and kidney, and defining limits of detection and detection capability, thus serving as an effective screening tool for residues in livestock products, especially in the liver, muscle, and kidney (Murilla et al., 2010).

2. Photocatalytic Degradation and Environmental Safety

  • The presence of chloramphenicol sodium succinate (CAP) in effluents, only partially removed by conventional wastewater treatment plants, poses environmental risks. Research on photocatalytic degradation of CAP using TiO2 as a photocatalyst explored optimization of reaction contact time and TiO2 concentration, focusing on CAP and by-product removal and effluent ecotoxicity elimination. This study highlights the environmental aspect of CAP degradation and its significance in ensuring ecological safety (Lofrano et al., 2016).

3. Metabolism Studies

  • The metabolism of chloramphenicol succinate (CAPS) in human bone marrow was investigated, revealing that CAPS may be metabolized to chloramphenicol (CAP) and occasionally other metabolites. This study provides crucial insights into the metabolic pathways and the potential implications of CAPS metabolism, especially considering bone marrow's sensitivity to chloramphenicol toxicity (Ambekar et al., 2000).

4. Drug Conjugation and Enhanced Antibacterial Activity

  • Research explored the impact of conjugating chloramphenicol (CAM) with polyamines, revealing that the structure of polyamine architecture and CAM-scaffold substitution was crucial in enhancing antibacterial and anticancer potency. This highlights the potential of drug modification in improving therapeutic effectiveness and specificity (Kostopoulou et al., 2014).

5. Controlled Antibiotic Release in Topical Applications

  • The development of new polymeric composite materials for the controlled release of chloramphenicol succinate in topical applications was investigated. The study highlights the potential of using such nanohybrids for tuneable drug delivery, offering a novel approach for antibiotic administration with enhanced properties compared to traditional methods (Tammaro et al., 2007).

Safety And Hazards

Chloramphenicol succinate is suspected of causing cancer . Its use has decreased due to the risk of potentially fatal blood dyscrasias . It was granted FDA approval on 20 February 1959 .

Future Directions

Numerous Chloramphenicol analogs have been synthesized to find derivatives with improved pharmacological properties and activity on resistant bacterial strains . Current investigations are mainly focused on elucidating the molecular basis of the mode of action of Chloramphenicol and determining the mechanisms of resistance to this class of antibiotics .

properties

IUPAC Name

4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRCDOVJWUGTMW-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

982-57-0 (succinate hydrochloride salt)
Record name Chloramphenicol succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048155
Record name Chloramphenicol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chloramphenicol succinate is hydrolyzed into the active chloramphenicol. Chloramphenicol resembles uridine-5'-phosphate. It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.
Record name Chloramphenicol succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Chloramphenicol succinate

CAS RN

3544-94-3
Record name Chloramphenicol succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloramphenicol hemisuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloramphenicol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hydrogen [R-(R*,R*)]-succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMPHENICOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCX619U9A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloramphenicol succinate
Reactant of Route 2
Reactant of Route 2
Chloramphenicol succinate
Reactant of Route 3
Reactant of Route 3
Chloramphenicol succinate
Reactant of Route 4
Chloramphenicol succinate
Reactant of Route 5
Chloramphenicol succinate
Reactant of Route 6
Chloramphenicol succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.